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molecular formula C8H15N3 B8682730 4-(1H-Imidazol-1-yl)-N-methylbutan-1-amine CAS No. 88940-47-0

4-(1H-Imidazol-1-yl)-N-methylbutan-1-amine

Cat. No. B8682730
M. Wt: 153.22 g/mol
InChI Key: VCPWSTZLEAVCMO-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

A solution of 58.8 g of N-[4-(1H-imidazol-1-yl)butyl]formamide in 480 ml of dry tetrahydrofuran was treated with 87.0 ml of 10 Molar borane methyl sulfide complex in tetrahydrofuran. The reaction mixture was heated to reflux for 18 hours under an argon atmosphere, cooled in an ice bath and quenched with 400 ml of methanol. The solvent was removed, the methanol addition and evaporation repeated, and the residue was made acidic with hydrochloric acid and was stirred over night. The mixture was made basic with sodium hydroxide solution and was extracted with dichloromethane. The combined organic layers were dried over potassium carbonate and evaporated to give an oil which was distilled to give 35.9 g (68%) of 4-(1H-imidazol-1-yl)-N-methylbutanamine, bp 130°-135° C./0.3 mm. The product was further characterized as the picrate, mp 111-113.
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][NH:10][CH:11]=O)[CH:5]=[CH:4][N:3]=[CH:2]1>O1CCCC1>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][NH:10][CH3:11])[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
58.8 g
Type
reactant
Smiles
N1(C=NC=C1)CCCCNC=O
Name
Quantity
480 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours under an argon atmosphere
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with 400 ml of methanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the methanol addition and evaporation
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCCNC
Measurements
Type Value Analysis
AMOUNT: MASS 35.9 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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